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An In-depth Technical Guide to the Physical and Chemical Characteristics of Ortho-
Fluoromandelic Acid

Abstract

Ortho-fluoromandelic acid (o-FMA), a halogenated derivative of mandelic acid, serves as a
pivotal chiral building block in modern synthetic chemistry. Its strategic importance, particularly
in the pharmaceutical sector, is underscored by the unique modulatory effects of the ortho-
fluorine substituent on molecular properties. This guide provides a comprehensive technical
overview of o-FMA, consolidating critical data on its physicochemical properties, spectroscopic
signatures, synthesis, and reactivity. It is designed to be an essential resource for researchers,
medicinal chemists, and drug development professionals, offering field-proven insights and
detailed experimental context to facilitate its effective application.

The Strategic Role of Fluorine in Advanced
Synthesis

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug
design. The fluorine atom's high electronegativity, small van der Waals radius, and the
exceptional strength of the carbon-fluorine bond can profoundly influence a compound's
metabolic stability, lipophilicity (logP), acidity/basicity (pKa), and binding interactions with
biological targets.[1] Ortho-fluoromandelic acid encapsulates these benefits, presenting a
versatile scaffold that can impart enhanced stability and bioavailability to target compounds.[1]
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It is particularly valuable as an intermediate in the synthesis of pharmaceuticals for treating
metabolic disorders and certain cancers.[1]

Physicochemical Characteristics

A foundational understanding of the physicochemical properties of o-FMA is paramount for its
handling, reaction design, and application. These properties are intrinsically linked to the
interplay between the carboxylic acid, hydroxyl group, and the ortho-fluorinated phenyl ring.

Molecular Structure and Core Identifiers

Ortho-fluoromandelic acid, or 2-(2-fluorophenyl)-2-hydroxyacetic acid, is a chiral molecule
containing a stereocenter at the alpha-carbon adjacent to the carboxyl group.[2] This chirality
necessitates careful consideration in stereoselective syntheses.

Caption: Structure of ortho-fluoromandelic acid (o-FMA).

Summary of Physical and Chemical Data

The following table summarizes key quantitative data for o-FMA. It is crucial to distinguish
between the racemic mixture and individual enantiomers, as properties like melting point can
differ.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chemimpex.com/products/45433
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-DL-mandelic-Acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Notes & Source(s)
Molecular Formula CsH7FO3 [1112]
Molecular Weight 170.14 g/mol [1][2]
White to off-white crystalline
Appearance [1]
powder
389-31-1 (DL-racemate)
CAS Number _ [11[2][3][4]
32222-48-3 ((R)-enantiomer)
The melting point is dependent
) ) 115-119 °C (DL-racemate) 88 ) )
Melting Point ) on the stereoisomeric form.[1]
- 90 °C ((R)-enantiomer)
[4]
This value represents the
boiling point under high
vacuum; decomposition may
Boiling Point 72 °C at 0.2 mmHg occur at atmospheric pressure.
[1] A predicted boiling point at
standard pressure is 314.8 °C.
[4]
. Soluble in water, alcohols, and Exhibits good solubility in polar
Solubility
ethers. solvents.[3]
The electron-withdrawing
effect of the ortho-fluorine
) atom increases the acidity of
pKa ~3.33 (Predicted)

the carboxylic acid compared

to unsubstituted mandelic acid.

[3]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of o-FMA. The

following sections detail the expected spectral features.
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e 1H NMR Spectroscopy: The proton NMR spectrum is characterized by a complex multiplet
pattern in the aromatic region (approx. 7.0-7.6 ppm) due to proton-proton and proton-fluorine
couplings. A key signal is the singlet for the alpha-proton (Ca-H) at approximately 5.2 ppm.
The hydroxyl and carboxylic acid protons are typically broad singlets whose chemical shifts
are concentration and solvent-dependent.

e 13C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbon
atom directly bonded to fluorine (C-F) will exhibit a large coupling constant (*XJCF), a
definitive feature for fluorinated aromatics. The carbonyl carbon of the carboxylic acid will
appear significantly downfield (>170 ppm).

» IR Spectroscopy: The infrared spectrum provides clear evidence of the principal functional
groups. Key absorption bands include a very broad O-H stretch from 3400-2500 cm~1
(encompassing both alcohol and carboxylic acid), a sharp and strong C=0 stretch around
1720 cm~1, and a prominent C-F stretch in the 1250-1000 cm~* region.[2]

e Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak
(M*) at m/z = 170. The fragmentation pattern would likely involve the loss of water (H20) and
the carboxyl group (COOH).

Synthesis and Chemical Reactivity
Established Synthetic Workflow

The most common and reliable synthesis of racemic o-FMA starts from o-fluorobenzaldehyde.
The process involves a two-step sequence: formation of a cyanohydrin intermediate followed
by acid-catalyzed hydrolysis.[5] This method is analogous to the classical synthesis of mandelic
acid.[6][7]

0-FMA Synthesis Workflow

Step 1:
Nucleophilic Addition
(Cyanohydrin Formation)

NaCN / H20

Conc. HCI / Heat Step2 ortho-Fluoromandelic Acid
Acid Hydrolysis

Click to download full resolution via product page
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Caption: Generalized workflow for the synthesis of o-FMA.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for synthesizing racemic o-FMA.

CAUTION: This procedure involves highly toxic sodium cyanide (NaCN) and the potential
generation of hydrogen cyanide (HCN) gas. It must be performed in a certified chemical fume
hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and
safety goggles.

o Step 1: Mandelonitrile Synthesis.

o In a flask equipped with a magnetic stirrer, dissolve o-fluorobenzaldehyde in a suitable
water-miscible solvent like ethanol.

o Separately, prepare an agueous solution of sodium cyanide.
o Cool the aldehyde solution in an ice bath to 0-5 °C.
o Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring.

o After the addition is complete, slowly add hydrochloric acid dropwise. This in-situ
generation of HCN drives the formation of the cyanohydrin, ortho-fluoromandelonitrile.[7]

o Monitor the reaction by TLC until the starting aldehyde is consumed.
o Step 2: Hydrolysis to Carboxylic Acid.

o Carefully add concentrated hydrochloric acid to the reaction mixture containing the crude
mandelonitrile.

o Heat the mixture to reflux. The nitrile group will undergo hydrolysis to a carboxylic acid.
This process can take several hours.

o Monitor the disappearance of the nitrile intermediate.

o Step 3: Isolation and Purification.
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o After cooling, the crude o-FMA may precipitate. If not, extract the product into an organic
solvent such as diethyl ether or ethyl acetate.

o Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent
under reduced pressure.

o Purify the resulting solid product by recrystallization from a suitable solvent (e.g., a
toluene-hexane mixture or water) to yield pure, crystalline ortho-fluoromandelic acid.

Applications in Medicinal Chemistry and Drug
Development

Ortho-fluoromandelic acid is a sought-after building block for several reasons:

» Metabolic Blocking: The ortho-fluorine atom can block a potential site of aromatic
hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This
can increase the metabolic stability and half-life of a drug.

o Conformational Control: The fluorine substituent can influence the preferred conformation of
the phenyl ring relative to the side chain through steric and electronic effects, which can be
critical for optimizing binding to a target protein.

o Chiral Pool Synthesis: As a resolved enantiomer, it provides a direct route to
stereochemically pure active pharmaceutical ingredients (APIs), which is often a regulatory
requirement. It is used in the manufacture of anti-infective and anti-hypertensive drugs.[3]

Safety, Handling, and Storage

Ortho-fluoromandelic acid requires careful handling due to its hazardous properties.

e Hazards: It is classified as a skin and eye irritant.[2] GHS hazard statements include H315
(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause
respiratory irritation).[2]

e Handling: Always handle in a well-ventilated area or fume hood.[8] Wear appropriate PPE,
including chemical-resistant gloves, safety glasses, and a lab coat.[3][9] Avoid creating dust
and avoid contact with skin, eyes, and clothing.[8]
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o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

Ortho-fluoromandelic acid stands out as a high-value synthetic intermediate. Its unique
combination of chirality and fluorine substitution provides a powerful tool for medicinal chemists
to fine-tune the properties of drug candidates. A thorough understanding of its physical,
chemical, and safety characteristics, as outlined in this guide, is the first step toward leveraging
its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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